molecular formula C10H11BrFN B13327234 (S)-2-(2-Bromo-4-fluorophenyl)pyrrolidine

(S)-2-(2-Bromo-4-fluorophenyl)pyrrolidine

Cat. No.: B13327234
M. Wt: 244.10 g/mol
InChI Key: WLIMULATNBCXCQ-JTQLQIEISA-N
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Description

(S)-2-(2-Bromo-4-fluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a bromo and fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Bromo-4-fluorophenyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a bromo and fluorophenyl compound. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Bromo-4-fluorophenyl)pyrrolidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the bromo group can lead to the formation of the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions often involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can produce oxides or hydrogenated compounds, respectively.

Scientific Research Applications

(S)-2-(2-Bromo-4-fluorophenyl)pyrrolidine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(2-Bromo-4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluorophenyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine
  • (S)-2-(2-Bromo-4-chlorophenyl)pyrrolidine
  • (S)-2-(2-Iodo-4-fluorophenyl)pyrrolidine

Uniqueness

(S)-2-(2-Bromo-4-fluorophenyl)pyrrolidine is unique due to the specific combination of bromo and fluorophenyl groups, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and selectivity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

(2S)-2-(2-bromo-4-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11BrFN/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m0/s1

InChI Key

WLIMULATNBCXCQ-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=C(C=C2)F)Br

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=C2)F)Br

Origin of Product

United States

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